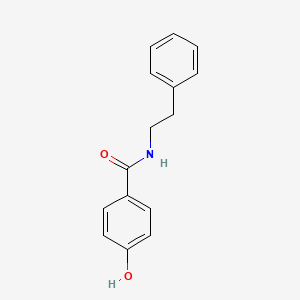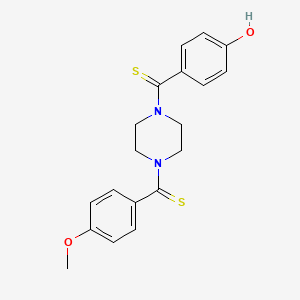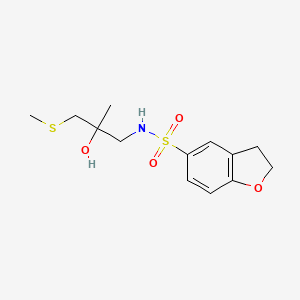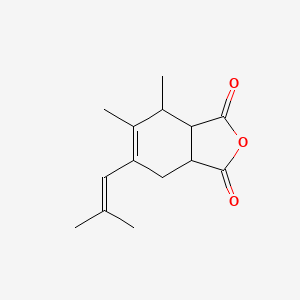
4-羟基-N-(2-苯乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H15NO2 . It has been studied for its fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process . The compound has shown growth inhibition of Mycospharella pinodes species, which is a significant disease in pea cultivations .
Synthesis Analysis
The synthesis of benzamide derivatives, such as 4-hydroxy-N-(2-phenylethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-hydroxy-N-(2-phenylethyl)benzamide is characterized by the presence of a hydroxy group (-OH) and a phenylethyl group attached to a benzamide core . Further analysis of the molecular structure can be conducted using spectroscopic techniques .科学研究应用
羟肟酸和植物防御羟肟酸,包括结构上与4-羟基-N-(2-苯乙基)苯甲酰胺相关的化合物,在谷物对病虫害的防御机制中起着至关重要的作用。它们有助于这些植物对昆虫、真菌、细菌的抵抗力,有助于除草剂的解毒,并具有化感作用。这表明在提高作物抗性和探索自然虫害控制策略方面具有潜在应用(Niemeyer, 1988)。
化学选择性N-苯甲酰化使用苯甲酰异硫氰酸酯对氨基酚进行化学选择性N-苯甲酰化的研究已导致合成出N-(2-羟基苯基)苯甲酰胺等化合物。这些化合物具有生物学意义,表明在开发具有特定官能团的生物活性分子方面具有潜在应用(Singh et al., 2017)。
光催化活性对各种异质结的光催化活性的研究,包括利用羟基苯甲酰胺的异质结,揭示了在水净化技术中的潜在应用。这项研究突出了某些化合物在可见光下诱导氧化过程的能力,为环境清理和污染控制策略提供了见解(Bessekhouad et al., 2005)。
荧光研究羟基苯甲酰胺衍生物中激发态分子内质子转移(ESIPT)过程诱导的荧光效应已得到广泛研究。这些化合物对pH值和溶剂极性表现出显着的荧光发射变化,表明在传感技术、生物成像和分子探针中的应用(Niemczynowicz et al., 2020)。
聚合物的合成和性质芳香酰胺和羧基官能化聚合物的阴离子合成,包括衍生自羟基苯甲酰胺的聚合物,概述了一种创建具有特定末端官能团的材料的新方法。这些聚合物在材料科学中具有潜在应用,特别是在为工业、制药和生物医学应用定制新聚合物的开发中(Summers & Quirk, 1998)。
未来方向
The future directions for the study of 4-hydroxy-N-(2-phenylethyl)benzamide could involve further exploration of its fluorescence effects and potential applications . Additionally, its synthesis process could be optimized for industrial applications, given its potential use in the pharmaceutical, paper, and plastic industries .
作用机制
Mode of Action
Benzamides, a class of compounds to which 4-hydroxy-n-(2-phenylethyl)benzamide belongs, are known to interact with their targets through various mechanisms, including direct binding, inhibition, or modulation .
Biochemical Pathways
Benzamides, in general, can influence a variety of biochemical pathways depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and medium polarity can affect the fluorescence effects induced by the ESIPT (Excited-State Intramolecular Proton Transfer) process in derivatives of 2-Hydroxy-N-(2-phenylethyl)benzamide .
生化分析
Biochemical Properties
4-Hydroxy-N-(2-phenylethyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, 4-hydroxy-N-(2-phenylethyl)benzamide can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 4-hydroxy-N-(2-phenylethyl)benzamide on cells are diverse and include modulation of cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, 4-hydroxy-N-(2-phenylethyl)benzamide can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-hydroxy-N-(2-phenylethyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, 4-hydroxy-N-(2-phenylethyl)benzamide can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility.
Temporal Effects in Laboratory Settings
The stability and effects of 4-hydroxy-N-(2-phenylethyl)benzamide over time have been studied in various laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cell viability and function . In vitro and in vivo studies have shown that prolonged exposure to 4-hydroxy-N-(2-phenylethyl)benzamide can lead to adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of 4-hydroxy-N-(2-phenylethyl)benzamide in animal models are dose-dependent. At low doses, it may exhibit beneficial effects such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse outcomes.
Metabolic Pathways
4-Hydroxy-N-(2-phenylethyl)benzamide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, it can influence the levels of key metabolites within the cell, thereby affecting metabolic flux and energy production.
Transport and Distribution
The transport and distribution of 4-hydroxy-N-(2-phenylethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments . The distribution of 4-hydroxy-N-(2-phenylethyl)benzamide within tissues is influenced by its affinity for binding proteins, which can sequester the compound and modulate its bioavailability.
Subcellular Localization
The subcellular localization of 4-hydroxy-N-(2-phenylethyl)benzamide is critical for its activity and function. It has been observed to localize to specific organelles such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a role in directing 4-hydroxy-N-(2-phenylethyl)benzamide to these compartments, ensuring its proper localization and function.
属性
IUPAC Name |
4-hydroxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-8-6-13(7-9-14)15(18)16-11-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAMRBOZGBYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
amine](/img/structure/B2956015.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)
![8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2956019.png)

![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)
